[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride
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Overview
Description
[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is a chemical compound with a complex structure that includes a methanesulfonyl chloride group attached to a 3-methyloxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride typically involves the reaction of 3-methyloxolan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is used as a reagent for the introduction of the methanesulfonyl group into various substrates. This functional group is valuable in organic synthesis for its ability to act as a leaving group in substitution reactions.
Biology and Medicine
In biological and medicinal research, the compound is used to modify biomolecules, such as peptides and proteins, to study their structure and function
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various compounds used in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride involves the formation of a reactive intermediate when the methanesulfonyl chloride group reacts with nucleophiles. This intermediate can then undergo further transformations, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(hydroxymethyl)oxolan-3-ol: This compound shares a similar oxolan ring structure but has a hydroxymethyl group instead of a methanesulfonyl chloride group.
Tetrahydrofurfuryl alcohol: Another compound with a similar heterocyclic structure but different functional groups.
Uniqueness
[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in substitution reactions with a wide range of nucleophiles sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H11ClO3S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
[(2R,3S)-3-methyloxolan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
WEAYCXRZZIOPAO-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H]1CS(=O)(=O)Cl |
Canonical SMILES |
CC1CCOC1CS(=O)(=O)Cl |
Origin of Product |
United States |
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